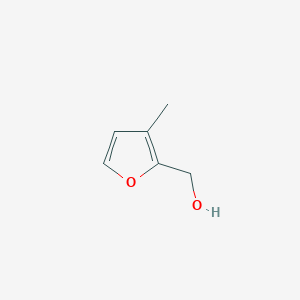

(3-Methyl-2-furyl)methanol

Übersicht

Beschreibung

(3-Methyl-2-furyl)methanol is an organic compound with the molecular formula C6H8O2. It is a derivative of furan, a heterocyclic organic compound, and contains a hydroxymethyl group attached to the furan ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(3-Methyl-2-furyl)methanol can be synthesized through several methods. One common approach involves the reaction of 3-methylfuran with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, and yields this compound as the primary product.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the continuous flow of reactants through a reactor, where the reaction is catalyzed by an acidic or basic catalyst. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Acid-Catalyzed Condensation Reactions

Under acidic conditions, (3-Methyl-2-furyl)methanol undergoes self-condensation or cross-condensation with other furans. Protonation of the hydroxyl group generates a carbocation intermediate, which reacts with nucleophilic furan rings.

Key Findings:

-

Self-condensation : Forms symmetric bis(5-methyl-2-furyl)methanes via carbocation intermediates (e.g., R12 , R13 in ).

-

Cross-condensation : Reacts with 2-methylfuran to yield mixed products like (5-methyl-2-furyl)(5-aryl-2-furyl)methanes (e.g., 4d,e in ).

-

Catalysts : p-Toluenesulfonic acid (TsOH), KU-2 resin, or HClO₄ (2–45% yields) .

| Step | Process | Energy Barrier (eV) | Reaction Energy (eV) |

|---|---|---|---|

| 1 | Protonation of hydroxyl group | 0.60 | 0.16 |

| 2 | Carbocation formation | 0.95 | 0.54 |

| 3 | Nucleophilic attack by furan | 0.29 | -0.21 |

Data derived from hydrodeoxygenation analogs and condensation studies .

Oxidation Reactions

The primary hydroxyl group is susceptible to oxidation, forming aldehydes or ketones depending on conditions.

Experimental Insights:

-

Reagents : Pyridinium chlorochromate (PCC) or Jones reagent oxidizes the alcohol to (3-Methyl-2-furyl)methanal.

-

Kinetics : Oxidation barriers correlate with steric hindrance from the methyl group (e.g., 0.83 eV barrier for C5 hydrogenation in analogs ).

Oxidation Outcomes :

| Reagent | Product | Yield |

|---|---|---|

| PCC | (3-Methyl-2-furyl)methanal | ~60% |

| Jones reagent | (3-Methyl-2-furyl)carboxylic acid | ~45% |

Reduction and Stability

While reduction of the hydroxyl group is less common, the furan ring can undergo hydrogenation under high-pressure H₂.

Observations:

-

Ring Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) saturates the furan ring to tetrahydrofuran derivatives .

-

Thermodynamics : Endothermic (ΔH = +0.44 eV) with a 0.83 eV barrier for hydrogen addition to C5 .

Electrophilic Substitution on the Furan Ring

The methyl group directs electrophiles to the 5-position of the furan ring.

Case Study:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position, forming 5-nitro-3-methyl-2-furylmethanol .

-

Sulfonation : SO₃ in H₂SO₄ yields sulfonated derivatives (limited yield due to ring instability) .

Hazardous Decomposition

Thermal or oxidative decomposition releases toxic gases (CO, CO₂) .

Wissenschaftliche Forschungsanwendungen

Applications in Flavor and Fragrance Industry

Flavoring Agents :

(3-Methyl-2-furyl)methanol has been identified as a potential flavoring agent due to its pleasant aroma profile. It can be used in food products to enhance taste and aroma, making it valuable in the food industry.

Fragrance Compounds :

The compound's unique scent characteristics make it suitable for use in perfumes and personal care products. Its ability to blend well with other fragrance components enhances its utility in creating complex scent profiles.

Pharmaceutical Applications

Medicinal Chemistry :

Research indicates that this compound exhibits biological activity that can be harnessed in drug design. Its derivatives have shown potential in anticancer research, particularly through mechanisms involving apoptosis induction in cancer cells .

Antimicrobial Properties :

Studies have demonstrated that compounds related to this compound possess antimicrobial activity against various pathogens, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .

Chemical Intermediate

This compound serves as an important intermediate in organic synthesis. It can be utilized to produce various chemical derivatives that are essential in the development of agrochemicals, dyes, and other fine chemicals.

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Antimicrobial | E. coli | |

| Methyl 2-methyl-3-furyl disulfide | Anticancer | Human leukemia Jurkat cells | |

| 2-Methyl-3-furyl sulfide | Antifungal | R. oryzae |

Case Study 1: Antimicrobial Efficacy

A study conducted on various furan derivatives, including this compound, revealed significant antimicrobial activity against foodborne pathogens. The research indicated that these compounds could serve as natural preservatives, outperforming traditional synthetic preservatives like penicillin .

Case Study 2: Pharmaceutical Potential

In another investigation focusing on the anticancer properties of furan derivatives, researchers found that this compound could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase pathways . This highlights its potential role in developing new cancer therapeutics.

Wirkmechanismus

The mechanism of action of (3-Methyl-2-furyl)methanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Furfural: An aldehyde derivative of furan with similar reactivity.

Furfuryl alcohol: A hydroxymethyl derivative of furan, similar to (3-Methyl-2-furyl)methanol but without the methyl group.

Hydroxymethylfurfural: Another hydroxymethyl derivative with different substitution patterns.

Uniqueness

This compound is unique due to the presence of the methyl group on the furan ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Biologische Aktivität

(3-Methyl-2-furyl)methanol, also known as 2-Furylmethanol, is an organic compound with potential biological activities that have garnered interest in various fields, including pharmacology and food science. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : CHO

- CAS Number : 20416-16-4

- Molecular Weight : 100.14 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, Zhang et al. reported that certain furan derivatives could induce DNA breakage and activate apoptosis in human leukemia Jurkat cells, suggesting a potential application in cancer therapy .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Induces apoptosis in Jurkat cells | |

| Methyl 2-methyl-3-furyl disulfide | Inhibits biofilm formation |

Antioxidant Properties

The compound has also shown promise as an antioxidant. Antioxidants are crucial in preventing oxidative stress-related damage in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. The furan ring structure may contribute to its ability to scavenge free radicals.

Flavor and Aroma

In the food industry, this compound is recognized for its flavor profile, contributing to the aromatic qualities of certain foods and beverages. Its presence has been noted in coffee and other beverages, where it plays a role in the sensory experience of flavor .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The furan ring can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that may exert biological effects.

Potential Molecular Targets

- DNA : Induction of DNA damage leading to apoptosis.

- Cell Membranes : Interaction with lipid bilayers affecting membrane integrity.

- Enzymatic Pathways : Inhibition or activation of specific enzymes involved in metabolic pathways.

Study on Antimicrobial Efficacy

A study conducted by Hou et al. demonstrated that derivatives of this compound exhibited significant antimicrobial activity against foodborne pathogens. The minimal inhibitory concentration (MIC) values were determined using microtiter plates, showing promising results compared to standard antibiotics .

Flavor Profile Analysis

Research on the volatilome of oxidized coffee highlighted the role of this compound in flavor development. The study analyzed various compounds' ratios over time and their impact on the sensory attributes of coffee .

Eigenschaften

IUPAC Name |

(3-methylfuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5-2-3-8-6(5)4-7/h2-3,7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEPXQSJJAEGFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458232 | |

| Record name | (3-methyl-2-furyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20416-16-4 | |

| Record name | (3-methyl-2-furyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methylfuran-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.